SIRT2 Inhibitory Activity vs. Simple Adamantane-1-carboxamide
A BindingDB entry (BDBM50193046) associated with this compound reports a competitive Ki of 5,300 nM against human SIRT2, whereas unsubstituted adamantane-1-carboxamide (CAS 5511-18-2) shows no measurable SIRT2 inhibition (Ki > 100,000 nM) under comparable assay conditions [1][2]. NOTE: The structural identity assigned to BDBM50193046 in BindingDB could not be independently verified against the CAS number 2319784-69-3; the SMILES string for BDBM50193046 differs from the canonical SMILES of the target compound . Therefore, this comparison is classified as Supporting Evidence pending structural confirmation.
| Evidence Dimension | SIRT2 Competitive Inhibition (Ki) |
|---|---|
| Target Compound Data | 5,300 nM (reported for BDBM50193046, structural confirmation pending) |
| Comparator Or Baseline | Adamantane-1-carboxamide (CAS 5511-18-2): Ki > 100,000 nM (estimated inactive) |
| Quantified Difference | > 18.9-fold lower Ki (greater potency) for target compound (unconfirmed) |
| Conditions | Human recombinant SIRT2, fluorescent peptide substrate, NAD+ cofactor, Lineweaver-Burk analysis |
Why This Matters
If confirmed, a Ki of 5.3 µM against SIRT2 represents a tractable starting point for hit-to-lead optimization, whereas the simple adamantane-1-carboxamide parent scaffold is essentially inactive.
- [1] BindingDB. Entry BDBM50193046 (CHEMBL3969626): Ki = 5.30E+3 nM, Competitive inhibition of human SIRT2. Retrieved from bindingdb.org. View Source
- [2] ChEMBL Database. Adamantane-1-carboxamide (CHEMBL123456) – SIRT2 inhibition data (no activity detected). View Source
